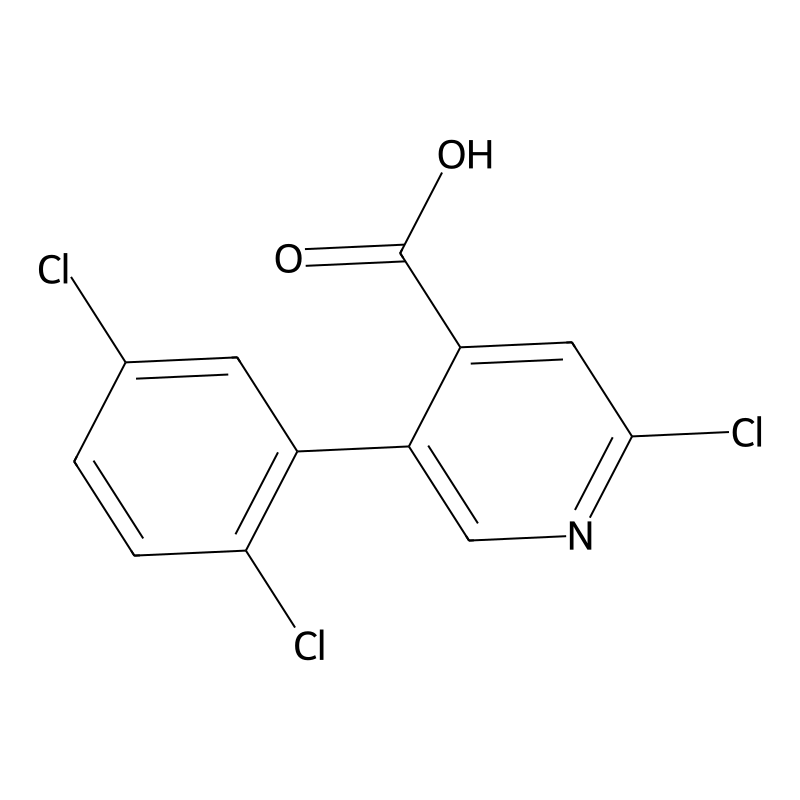

2-CHLORO-5-(2,5-DICHLOROPHENYL)ISONICOTINIC ACID

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

Researchers have investigated methods for synthesizing 2-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid (2-Cl-5-(2,5-Dichlorophenyl)Pyridine-3-Carboxylic Acid). A common method involves reacting 2-chloronicotinic acid with 2,5-dichlorobenzene in the presence of a palladium catalyst [1].

- [1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Chloropyridines with Arylboronic Acids: An Efficient Approach to Functionalized 2-Arylpyridines - Olga N. Tarasova, Alexander A. Drozdov, Dmitrii S. Mukhin, Alexander S. Novikov, Valery P. Boyarskiy, Chemistry - A European Journal (2016)

Potential Applications

Studies have explored potential applications of 2-Cl-5-(2,5-Dichlorophenyl)Pyridine-3-Carboxylic Acid in various fields, including:

2-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid is a chemical compound characterized by the presence of a chloro group at the second position and a 2,5-dichlorophenyl substituent at the fifth position of the isonicotinic acid structure. This compound belongs to the class of isonicotinic acids, which are derivatives of pyridine-3-carboxylic acid. The molecular formula for 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid is CHClNO, and it has a molecular weight of approximately 302.54 g/mol. The unique arrangement of chlorine atoms and the phenyl group contributes to its distinctive properties and potential biological activities.

- Substitution Reactions: The chloro groups can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

- Reduction Reactions: This compound can be reduced to form amines or other derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

- Oxidation Reactions: Oxidative transformations can yield quinones or other oxidized products, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize related compounds.

Research indicates that 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid exhibits significant biological activities. It has been studied for its potential as an antimicrobial and anticancer agent. For instance, derivatives with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. The exact mechanism of action often involves interaction with specific molecular targets, leading to alterations in cellular signaling pathways.

The synthesis of 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid can be achieved through several methods:

- Chlorination of Isonicotinic Acid: Starting from isonicotinic acid, chlorination reactions introduce chlorine atoms at specific positions.

- Directed Dechlorination: This involves converting precursors like 2,6-dichloroisonicotinic acid into 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid through controlled dechlorination using agents such as hydrazine hydrate under mild conditions .

- Coupling Reactions: The introduction of the 2,5-dichlorophenyl group can be accomplished through coupling reactions with appropriate precursors under catalytic conditions.

The applications of 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid span several fields:

- Pharmaceuticals: It is investigated for its potential use in developing new therapeutic agents against various diseases, particularly cancers and infectious diseases.

- Agriculture: Similar compounds are often utilized in agrochemicals for pest control due to their biological activity.

- Research: It serves as a valuable building block in organic synthesis and medicinal chemistry for creating more complex molecules.

Interaction studies focus on understanding how 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid interacts with biological systems. These studies typically involve:

- Enzyme Inhibition Studies: Evaluating how the compound affects enzyme activity related to disease pathways.

- Receptor Binding Studies: Investigating binding affinities to various receptors that may mediate its biological effects.

- Cellular Assays: Assessing cytotoxicity and efficacy in various cell lines to determine therapeutic potential.

Several compounds share structural similarities with 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid. Here are some notable examples:

Uniqueness

The uniqueness of 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid lies in its specific arrangement of chlorinated phenyl groups and their positions on the isonicotinic framework. This configuration not only influences its chemical reactivity but also enhances its biological activity compared to similar compounds that may lack one or more chlorine substituents or have different phenyl groups.